2-{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(4-methylpiperidin-1-yl)ethanone
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Overview
Description
2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound featuring a chlorophenyl group, an oxadiazole ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Chlorophenyl Group: This step often involves the use of chlorophenyl derivatives and appropriate coupling reagents.
Incorporation of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenoxy and piperidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism by which 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and chlorophenyl group are key to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[5-(2-BROMOPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
- 2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE
Uniqueness
The presence of the chlorophenyl group in 2-{2-[5-(2-CHLOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE distinguishes it from its analogs. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it unique in its class.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
2-[2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C22H22ClN3O3/c1-15-10-12-26(13-11-15)20(27)14-28-19-9-5-3-7-17(19)21-24-22(29-25-21)16-6-2-4-8-18(16)23/h2-9,15H,10-14H2,1H3 |
InChI Key |
NOMULAJSOWHWRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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